tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate
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Overview
Description
tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate is an organotin compound that features a tert-butyl ester and a tributylstannyl group
Preparation Methods
The synthesis of tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate typically involves the reaction of tert-butyl acrylate with tributyltin hydride in the presence of a radical initiator. The reaction conditions often include the use of a solvent such as toluene and heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The tributylstannyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles.
Common reagents and conditions used in these reactions include radical initiators, halogens, and organometallic reagents. Major products formed from these reactions depend on the specific reagents and conditions used but often include various organotin derivatives.
Scientific Research Applications
tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate has several scientific research applications:
Biology: The compound can be used in the study of biological systems where organotin compounds are of interest.
Medicine: Research into the potential medicinal applications of organotin compounds includes their use as antifungal and anticancer agents.
Industry: The compound is used in the production of various organotin-based materials and catalysts.
Mechanism of Action
The mechanism by which tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate exerts its effects involves the interaction of the stannyl group with various molecular targets. The stannyl group can participate in radical reactions, nucleophilic substitutions, and other chemical processes. The molecular pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate can be compared with other similar compounds such as:
tert-Butyl (2-aminopropyl)((tributylstannyl)methyl)carbamate: This compound also features a tributylstannyl group but has different functional groups, leading to different reactivity and applications.
tert-Butyldimethyl(2-propynyloxy)silane: This compound contains a tert-butyl group and a silyl group, offering different reactivity and uses in organic synthesis.
Properties
CAS No. |
134123-05-0 |
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Molecular Formula |
C20H40O2Sn |
Molecular Weight |
431.2 g/mol |
IUPAC Name |
tert-butyl 2-(tributylstannylmethyl)prop-2-enoate |
InChI |
InChI=1S/C8H13O2.3C4H9.Sn/c1-6(2)7(9)10-8(3,4)5;3*1-3-4-2;/h1-2H2,3-5H3;3*1,3-4H2,2H3; |
InChI Key |
BDWJDYZUFSLJPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CC(=C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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